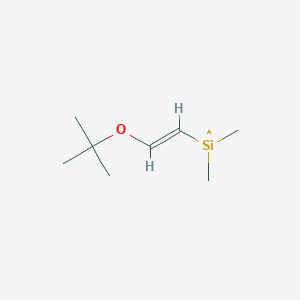

Silane, (1,1-dimethylethoxy)ethenyldimethyl-

Description

Properties

InChI |

InChI=1S/C8H17OSi/c1-8(2,3)9-6-7-10(4)5/h6-7H,1-5H3/b7-6+ | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJFCHMGVXGBLW-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC=C[Si](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O/C=C/[Si](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Silane, 1,1 Dimethylethoxy Ethenyldimethyl and Analogous Structures

Hydrosilylation Approaches and Catalytic Systems

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon multiple bond, is a primary method for synthesizing vinylsilanes. This process is typically catalyzed by transition metal complexes and can be tailored to achieve high levels of regio- and stereoselectivity. The reaction involves the addition of a hydrosilane, such as tert-butoxydimethylsilane, to an alkyne, most commonly acetylene (B1199291), to yield the target vinylsilane.

A variety of transition metals, including platinum, rhodium, ruthenium, and palladium, are effective catalysts for the hydrosilylation of alkynes and alkenes. rsc.orgrsc.orgnih.govorganic-chemistry.org Platinum catalysts, in particular, have been widely used for the synthesis of vinylsilanes. organic-chemistry.org For terminal alkynes, the choice of catalyst and reaction conditions can influence the regioselectivity of the hydrosilylation, leading to either the α- or β-adduct. researchgate.net

Ruthenium complexes have also emerged as powerful catalysts for the hydrosilylation of internal alkynes, offering high regio- and stereoselectivity under mild conditions. nih.gov For instance, the cationic complex [Cp*Ru(MeCN)3]PF6 has been shown to be effective in these transformations. pkusz.edu.cn Similarly, dirhodium(II) complexes, in conjunction with ligands like XantPhos, have been developed for the highly stereoselective hydrosilylation of alkynes with alkoxysilanes, yielding β-(Z) vinylsilanes. rsc.orgrsc.org

The general scheme for the transition metal-catalyzed hydrosilylation of acetylene to form Silane (B1218182), (1,1-dimethylethoxy)ethenyldimethyl- is as follows:

Scheme 1: General reaction for the hydrosilylation of acetylene with tert-butoxydimethylsilane.

The selection of the catalyst is crucial in determining the outcome of the reaction, particularly in terms of stereoselectivity.

Controlling the stereochemistry and regiochemistry of the hydrosilylation reaction is paramount for the synthesis of specific vinylsilane isomers. For terminal alkynes, hydrosilylation can yield three possible isomers: the α-vinylsilane, the β-(E)-vinylsilane, and the β-(Z)-vinylsilane.

The choice of catalyst and ligands plays a pivotal role in directing the selectivity of the reaction. For example, certain rhodium complexes have been shown to favor the formation of β-(Z) vinylsilanes from terminal alkynes. nih.gov In contrast, platinum-based catalysts often lead to the formation of the β-(E) isomer. organic-chemistry.org The steric and electronic properties of the silane, including the presence of a bulky tert-butoxy (B1229062) group, can also influence the selectivity of the addition.

Ruthenium-catalyzed hydrosilylation of internal alkynes has been demonstrated to proceed with high regio- and stereoselectivity. nih.gov In some cases, the presence of a directing group on the alkyne substrate can be used to control the regiochemical outcome of the silylation. The interplay between the catalyst, ligands, and substrate is therefore critical in achieving the desired vinylsilane product.

Table 1: Catalytic Systems for the Hydrosilylation of Alkynes

| Catalyst System | Alkyne Type | Predominant Isomer | Reference(s) |

| Rh₂(OAc)₄ / XantPhos | Terminal | β-(Z) | rsc.orgrsc.org |

| [Cp*Ru(MeCN)₃]PF₆ | Internal | Varies with substrate | nih.govpkusz.edu.cn |

| Thiolate-Bridged Dirhodium Complexes | Terminal | β-(Z) | nih.gov |

| t-Bu₃P−Pt(DVDS) | Terminal | Not specified | organic-chemistry.org |

Silylation Reactions and Functional Group Transformations

Direct silylation reactions provide an alternative route to vinylsilanes, often involving the reaction of a silylating agent with a suitable organic substrate. These methods can offer different selectivity profiles compared to hydrosilylation and can be advantageous for certain substrates.

Nucleophilic silylation typically involves the reaction of an organometallic reagent, such as an organomagnesium or organolithium compound, with a halosilane. For the synthesis of Silane, (1,1-dimethylethoxy)ethenyldimethyl-, this could involve the reaction of a vinyl Grignard reagent with tert-butoxydimethylsilyl chloride. A zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents has been reported as a mild and scalable method for the formation of C-Si bonds. organic-chemistry.org

Scheme 2: Nucleophilic silylation using a vinyl Grignard reagent.

This approach is versatile and allows for the introduction of the silyl (B83357) group onto a pre-functionalized vinyl moiety.

Palladium-catalyzed silylation reactions have emerged as powerful methods for the formation of carbon-silicon bonds. One such method is the silyl-Heck reaction, which allows for the palladium-catalyzed silylation of terminal alkenes using silyl halides to produce vinyl silanes. nih.gov This method can provide high yields and, in the case of styrenes, leads to the formation of E-β-silyl styrenes. nih.gov

Another palladium-catalyzed approach involves the reaction of aryl or vinyl halides with disilanes. kyoto-u.ac.jporganic-chemistry.org The use of bulky dialkoxydisilanes in the presence of a palladium catalyst and a suitable ligand can effect the silylation of aryl chlorides. kyoto-u.ac.jp While this method is primarily demonstrated for aryl halides, the principles can be extended to vinyl halides.

Table 2: Palladium-Catalyzed Silylation Reactions

| Reaction Type | Substrate | Silylating Agent | Catalyst/Ligand | Product Type | Reference(s) |

| Silyl-Heck | Terminal Alkenes | Silyl Halides | Palladium complex | Vinyl Silanes | nih.gov |

| Silylation | Aryl Chlorides | Hexamethyldisilane | Pd / Biaryl Phosphine (B1218219) | Aryltrimethylsilanes | organic-chemistry.org |

| Silylation | Aryl Bromides | 1,2-Diethoxy-1,1,2,2-tetramethyldisilane | Palladium complex | Aryldimethylsilyl ethers | nih.gov |

Cross-Coupling Strategies Employing Silane, (1,1-dimethylethoxy)ethenyldimethyl- Precursors

Vinylsilanes, including Silane, (1,1-dimethylethoxy)ethenyldimethyl-, are valuable substrates for palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an organosilane with an organic halide or triflate in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source or a base. wikipedia.orgorganic-chemistry.org

The Hiyama coupling is advantageous due to the low toxicity and stability of organosilanes. The activation of the C-Si bond is crucial for the transmetalation step in the catalytic cycle. For alkoxysilanes, this activation can be achieved under milder conditions compared to tetraalkylsilanes. The Hiyama-Denmark coupling is a modification that utilizes silanols and does not require a fluoride activator. organic-chemistry.org

Scheme 3: General scheme for the Hiyama cross-coupling of a vinylsilane.

The versatility of the Hiyama coupling allows for the formation of a wide range of substituted alkenes with high stereospecificity, making vinylsilanes like Silane, (1,1-dimethylethoxy)ethenyldimethyl- valuable building blocks in organic synthesis. The reaction is compatible with a variety of functional groups and has been applied to the synthesis of complex molecules. wikipedia.org

Hiyama Coupling and Related Silicon-Mediated C-C Bond Formations

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides or triflates. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of complex organic molecules, including substituted vinylsilanes. nih.govresearchgate.net The key step in the Hiyama coupling is the transmetalation of the organosilane to the palladium center, which is typically activated by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.org

The general mechanism of the Hiyama coupling involves the oxidative addition of the organic halide to a palladium(0) complex, followed by activation of the organosilane and subsequent transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired cross-coupled product and regenerate the palladium(0) catalyst. wikipedia.org For the synthesis of vinylsilanes, this can involve the coupling of a vinyl-containing organosilane with an organic halide or, conversely, the coupling of a silyl-containing organic halide with a vinyl organometallic reagent.

While the traditional Hiyama coupling requires fluoride activation, which can be incompatible with sensitive functional groups like silyl ethers, fluoride-free variants have been developed. nih.gov The Hiyama-Denmark coupling, for instance, utilizes silanols or their corresponding silanolates, which can be generated in situ, thus avoiding the need for an external fluoride activator. nih.gov This modification has broadened the scope of the Hiyama coupling, making it applicable to a wider range of substrates, including sterically hindered and electronically diverse partners. nih.gov

| Catalyst | Ligand | Activator | Solvent | Temp (°C) | Yield (%) | Ref |

| Pd(OAc)₂ | SPhos | KOSiMe₃ | THF | 65 | 62 | nih.gov |

| [(allyl)PdCl]₂ | SPhos | KOSiMe₃/18-crown-6 | THF | 65 | 62 | nih.gov |

| Pd(OAc)₂ / DABCO | None | NaOH | Water | RT | 98 | nih.gov |

Oxidative Coupling Reactions

Oxidative coupling reactions provide another avenue for the synthesis of vinylsilanes and their derivatives. These reactions typically involve the use of a transition metal catalyst, often palladium, to facilitate the coupling of two organometallic reagents or an organometallic reagent with an organic halide in the presence of an oxidant. In the context of vinylsilane synthesis, this can involve the cross-coupling of a vinylsilane with another organometallic compound.

One example is the palladium-catalyzed oxidative cross-coupling of vinylsilanes with organoboronic acids. nih.gov In this type of reaction, both coupling partners are nucleophilic, and the palladium catalyst promotes their union. The use of a suitable ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), can be crucial in suppressing the undesired homocoupling of the starting materials and selectively promoting the formation of the cross-coupled product. nih.gov The reaction proceeds under mild conditions and offers a novel approach to biaryl compounds and other complex molecules.

Radical-Mediated and Photoredox Synthesis

In recent years, radical-mediated and photoredox-catalyzed reactions have emerged as powerful and versatile methods for the synthesis of a wide range of organic molecules, including functionalized vinylsilanes. nih.govmdpi.com These methods often proceed under mild conditions, tolerate a broad array of functional groups, and can provide access to unique reactivity patterns that are not achievable through traditional ionic pathways. nih.gov

Photoredox catalysis, in particular, has revolutionized the field of radical chemistry. nih.gov This approach utilizes a photocatalyst, typically a transition metal complex or an organic dye, which, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates. mdpi.com In the context of vinylsilane synthesis, photoredox catalysis has been employed for the radical group transfer of vinylsilanes onto sp³-hybridized carbon atoms. nih.gov This transformation allows for the installation of a vinyl group at an alkyl position, often with high diastereoselectivity. nih.gov

The general mechanism for such a photoredox-catalyzed radical group transfer involves the generation of an alkyl radical from an alkyl halide precursor. This radical then adds to the vinylsilane, which is tethered to a temporary siloxane ring. Subsequent fragmentation of the resulting intermediate leads to the transfer of the vinyl group and the formation of a new carbon-carbon bond. nih.gov A key advantage of this methodology is that it often does not require a fluoride source to cleave the silicon-oxygen bond, making it compatible with a broader range of substrates. nih.gov

| Photocatalyst | Radical Precursor | Additive | Solvent | Yield (%) | Ref |

| [Ir(dtbbpy)(ppy)₂]PF₆ | Alkyl Iodide | Bu₃N | MeCN/MeOH | up to 95% | nih.gov |

| Ir(III) complex | Alkyl Iodide | N/A | N/A | N/A | mdpi.com |

Chemo- and Stereoselective Routes to Substituted Vinylsilanes

The development of chemo- and stereoselective methods for the synthesis of substituted vinylsilanes is of paramount importance, as the stereochemistry of the vinylsilane often dictates the stereochemical outcome of subsequent transformations. A variety of strategies have been developed to control the regio- and stereoselectivity of vinylsilane synthesis.

Copper-catalyzed silylation of alkenes with silanes has emerged as an efficient and stereoselective method for the preparation of vinylsilanes. rsc.org This approach offers a cost-effective and environmentally benign alternative to precious metal-based systems. The reaction is proposed to proceed through a radical mechanism and exhibits broad substrate scope and good functional group tolerance. rsc.org

Another powerful strategy involves the regio- and diastereoselective hydrosilylation of propargylic alcohols, followed by epoxidation and rearrangement-addition reactions. nih.gov This sequence allows for the synthesis of highly functionalized tertiary silanes with excellent stereocontrol. The diastereoselectivity of the final addition step is particularly noteworthy, providing access to complex chiral building blocks. nih.gov

Modular Synthesis and Derivatization Strategies (e.g., Aza-Michael Addition for Functionalization)

A modular approach to the synthesis of complex molecules allows for the rapid generation of libraries of compounds with diverse functionalities. Vinylsilanes, including Silane, (1,1-dimethylethoxy)ethenyldimethyl-, are well-suited for such modular strategies due to the versatility of the vinylsilyl group.

One powerful derivatization strategy for vinylsilanes is the aza-Michael addition, which involves the conjugate addition of a nitrogen-based nucleophile to an activated alkene. While vinylsilanes are not classic Michael acceptors, their reactivity can be tuned to participate in such reactions. For electron-rich vinylsilanes, activation of the reaction may be necessary. The aza-Michael addition provides a direct route to β-amino silanes, which are valuable intermediates in the synthesis of nitrogen-containing compounds. researchgate.net The reaction can be catalyzed by various catalysts, including sulfated zirconia, which offers a reusable and environmentally friendly option. researchgate.net

The modularity of this approach lies in the ability to vary both the vinylsilane and the amine nucleophile, leading to a wide range of functionalized products. The resulting β-amino silanes can be further elaborated, for example, through oxidation of the carbon-silicon bond to an alcohol, providing access to 1,2-amino alcohols.

| Amine | α,β-Unsaturated Carbonyl Compound | Catalyst | Condition | Time (min) | Yield (%) | Ref |

| Aniline | Methyl vinyl ketone | Sulfated Zirconia | Solvent-free, RT | 15 | 95 | researchgate.net |

| Piperidine | Methyl acrylate | Sulfated Zirconia | Solvent-free, RT | 30 | 92 | researchgate.net |

| Indole | Ethyl acrylate | Sulfated Zirconia | Solvent-free, RT | 60 | 90 | researchgate.net |

Mechanistic Investigations of Silane, 1,1 Dimethylethoxy Ethenyldimethyl Reactivity

Hydrolysis and Condensation Kinetics of Alkoxysilane Moieties

The conversion of alkoxysilanes to siloxanes is a two-step process involving hydrolysis of the alkoxy group to form a silanol (B1196071), followed by the condensation of silanols to form siloxane bonds. The rates of these reactions are highly sensitive to the molecular structure of the silane (B1218182) and the reaction conditions.

The rate of hydrolysis of the Si-O bond in alkoxysilanes is significantly influenced by both steric and electronic factors. In the case of Silane, (1,1-dimethylethoxy)ethenyldimethyl-, the most prominent feature is the bulky tert-butoxy (B1229062) group. Steric hindrance plays a crucial role in retarding the approach of water or other nucleophiles to the silicon center, thereby slowing down the hydrolysis rate compared to less hindered alkoxysilanes like methoxy (B1213986) or ethoxysilanes. It is well-documented that the larger the alkoxy group on the silane, the slower the hydrolysis rate. nih.gov

The electronic environment at the silicon atom is also a key determinant of reactivity. The dimethyl groups are electron-donating, which slightly increases the electron density on the silicon atom, making it less electrophilic and thus less susceptible to nucleophilic attack. The ethenyl (vinyl) group, being sp2-hybridized, can act as a weak electron-withdrawing group, which could slightly enhance the reactivity of the silicon center. However, the steric effect of the tert-butoxy group is generally the dominant factor in controlling the hydrolysis rate of this particular molecule.

Interactive Data Table: Relative Hydrolysis Rates of Alkoxysilanes as a Function of Alkoxy Group Size

| Alkoxy Group | Steric Hindrance | Relative Hydrolysis Rate |

|---|---|---|

| Methoxy | Low | High |

| Ethoxy | Moderate | Medium |

| Isopropoxy | High | Low |

| tert-Butoxy | Very High | Very Low |

The hydrolysis of alkoxysilanes can be catalyzed by both acids and bases, with distinct reaction mechanisms for each.

Under acidic conditions , the reaction is initiated by the protonation of the oxygen atom of the alkoxy group, making it a better leaving group (an alcohol). This is followed by a nucleophilic attack of water on the silicon atom. The reaction generally proceeds via a mechanism with significant SN2 character. For sterically hindered alkoxysilanes, the reaction rate is still significantly reduced, but the acidic pathway is often more effective than the basic one.

Under basic conditions , the reaction proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, forming a pentacoordinate intermediate. This pathway is highly sensitive to steric hindrance. The bulky tert-butoxy group in Silane, (1,1-dimethylethoxy)ethenyldimethyl- makes this pathway particularly slow.

The condensation of the resulting silanols to form siloxane bonds is also pH-dependent. In acidic media, condensation is generally slower than hydrolysis, allowing for the potential accumulation of silanol intermediates. Conversely, in basic media, condensation is often faster than hydrolysis, leading to the rapid formation of oligomeric and polymeric siloxanes once silanols are formed.

Catalytic Pathways in Silane Transformations

Catalysis is pivotal in controlling the reactivity of silanes, enabling transformations that would otherwise be slow or unselective.

Homogeneous catalysts , which are soluble in the reaction medium, are widely used in organosilane chemistry. These are typically metal complexes that can activate the Si-O or Si-H bond. For instance, in hydrosilylation reactions involving the vinyl group, homogeneous platinum catalysts like Karstedt's catalyst are highly effective. For the hydrolysis and condensation of alkoxysilanes, various soluble acids, bases, and organometallic compounds can act as catalysts.

Heterogeneous catalysts , which exist in a different phase from the reactants, offer advantages in terms of separation and reusability. Solid acids (e.g., zeolites, ion-exchange resins) and bases can catalyze the hydrolysis and condensation of alkoxysilanes. Supported metal catalysts, such as palladium on carbon, are used in hydrogenation or cross-coupling reactions involving the vinyl group. The choice between homogeneous and heterogeneous catalysis often depends on the desired product, reaction conditions, and process considerations. researchgate.netuclouvain.bersc.org

In homogeneous catalysis, the ligands coordinated to the metal center play a critical role in determining the catalyst's activity, selectivity, and stability. The rational design of ligands can be used to tune the electronic and steric properties of the catalyst. For reactions involving the vinyl group of Silane, (1,1-dimethylethoxy)ethenyldimethyl-, such as the silyl-Heck reaction, the design of phosphine (B1218219) ligands has been shown to be crucial for suppressing unwanted side reactions like alkene isomerization and improving the yield of the desired product. nih.govfigshare.com By modifying the substituents on the ligand, one can control the accessibility of the catalytic site and the electronic nature of the metal, thereby influencing the outcome of the reaction.

Electron Transfer and Radical Processes in Silane Chemistry

The vinyl group in Silane, (1,1-dimethylethoxy)ethenyldimethyl- is susceptible to radical reactions, opening up a range of synthetic possibilities beyond traditional hydrolysis and condensation pathways.

Recent advances in photoredox catalysis have enabled the use of vinylsilanes in radical group transfer reactions. chemrxiv.orgacs.org In these processes, a photocatalyst, upon excitation with visible light, can initiate a single-electron transfer (SET) event. This can lead to the formation of a radical intermediate that adds to the vinyl group of the silane. The resulting adduct can then undergo a fragmentation step, effectively transferring the vinyl group from the silicon to a carbon center. nih.govresearchgate.net

The mechanism often involves the generation of an α-aminoalkyl radical from an amine co-catalyst, which then participates in a halogen-atom transfer (XAT) from an alkyl halide. acs.org The resulting alkyl radical adds to the vinylsilane. The stability of the organosilane moiety and the specific reaction conditions dictate the fate of the subsequent intermediates, but these pathways highlight the ability of the vinylsilane to act as a radical acceptor. This reactivity is a powerful tool for the formation of new carbon-carbon bonds under mild conditions. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation

In situ Spectroscopic Analysis of Reaction Intermediates

In situ spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time, providing insights into reaction kinetics, the formation of transient intermediates, and reaction mechanisms without the need for isolating species from the reaction mixture.

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be employed to follow the progress of reactions involving silyl (B83357) enol ethers. rsc.orgtaylorfrancis.com For instance, in a reaction where "Silane, (1,1-dimethylethoxy)ethenyldimethyl-" is consumed, the characteristic stretching frequencies of the C=C bond (approx. 1650-1690 cm⁻¹) and the Si-O-C group (approx. 1050-1100 cm⁻¹) would be monitored. The disappearance of these bands and the concurrent appearance of new bands corresponding to the products would allow for the determination of reaction endpoints and kinetics. Studies on the formation of organosilane layers on silica (B1680970) surfaces have successfully used in situ FTIR to monitor the appearance of Si-O-Si absorption bands, providing evidence for polymerization at the interface. taylorfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy is another invaluable technique for tracking reactions. researchgate.net By acquiring NMR spectra at regular intervals, the consumption of reactants and the formation of products can be quantified by integrating the respective signals. For "Silane, (1,1-dimethylethoxy)ethenyldimethyl-," the disappearance of its characteristic vinyl proton signals in the ¹H NMR spectrum would signify its conversion. This method has been used to monitor hydrosilylation reactions and to investigate complex cascade reactions involving organosilanes, providing insights into reaction mechanisms. researchgate.netuvic.ca

Table 1: Representative In situ Spectroscopic Data for Monitoring a Reaction This table is illustrative and represents hypothetical data for monitoring the conversion of a silyl enol ether.

| Reaction Time (min) | Characteristic Silyl Enol Ether Peak Intensity (FTIR, cm⁻¹) | Characteristic Product Peak Intensity (FTIR, cm⁻¹) | Silyl Enol Ether Vinyl Proton Integral (¹H NMR) | Product Proton Integral (¹H NMR) |

|---|---|---|---|---|

| 0 | 100% (at 1660 cm⁻¹) | 0% | 2.00 | 0.00 |

| 10 | 50% (at 1660 cm⁻¹) | 50% (at 1720 cm⁻¹) | 1.00 | ~ |

| 30 | 5% (at 1660 cm⁻¹) | 95% (at 1720 cm⁻¹) | 0.10 | ~ |

| 60 | <1% (at 1660 cm⁻¹) | >99% (at 1720 cm⁻¹) | <0.02 | ~ |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Regiochemical Assignments

Advanced one-dimensional and two-dimensional NMR experiments are essential for the unambiguous structural elucidation of organosilicon compounds, including the assignment of stereochemistry (the 3D arrangement of atoms) and regiochemistry (the connectivity of atoms). researchgate.net

Stereochemical Assignment: The geometry of the vinyl group in "Silane, (1,1-dimethylethoxy)ethenyldimethyl-" (E/Z isomerism) and the relative stereochemistry of its reaction products can be determined using Nuclear Overhauser Effect (NOE) experiments.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR techniques that detect protons that are close to each other in space (typically <5 Å), regardless of their through-bond connectivity. columbia.eduacdlabs.comlibretexts.org For the title compound, an NOE correlation between a proton on the dimethylsilyl group and one of the vinyl protons would help to confirm its spatial arrangement and, in more complex derivatives, the relative stereochemistry. acdlabs.comlongdom.org

Regiochemical Assignment: The precise connectivity of the molecule is established using correlation spectroscopy.

HSQC (Heteronuclear Single Quantum Coherence) provides correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). columbia.edulibretexts.orgsdsu.edu This experiment would definitively link the vinyl protons to their respective vinyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for Silane (B1218182), (1,1-dimethylethoxy)ethenyldimethyl- This table presents theoretical values based on typical chemical shift ranges for analogous structures. Experimental verification is required.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlation |

|---|---|---|---|---|

| Si-(CH₃)₂ | ~0.1 - 0.3 | ~ -2.0 - 2.0 | Si-C, O-C(CH₃)₃ | Vinyl Protons |

| O-C(CH₃)₃ | ~1.2 - 1.4 | ~31.0 - 32.0 | O-C(CH₃)₃, Si-O-C | - |

| O-C(CH₃)₃ | - | ~72.0 - 74.0 | - | - |

| =CH₂ (vinyl) | ~4.0 - 4.5 | ~85.0 - 95.0 | Si, =C-O | Si-CH₃ |

| =CH-O (vinyl) | ~6.3 - 6.7 | ~150.0 - 155.0 | Si, =CH₂ | - |

Mass Spectrometry for Elucidating Reaction Products and Pathways

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of compounds and for deducing their structure by analyzing fragmentation patterns.

Ionization Techniques:

Electron Impact (EI): This is a "hard" ionization technique that often leads to extensive fragmentation. emory.edu While the molecular ion (M⁺) may be weak or absent, the resulting fragments provide a detailed fingerprint of the molecule's structure. libretexts.org

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. wikipedia.org This is highly useful for confirming the molecular weight of a product. stackexchange.com Tandem MS (MS/MS) can then be used to induce fragmentation of a selected ion, providing structural information. nih.gov

Fragmentation Pathways: For "Silane, (1,1-dimethylethoxy)ethenyldimethyl-," characteristic fragmentation would involve the cleavage of the robust Si-O and Si-C bonds.

A common and diagnostically significant fragmentation for tert-butyldimethylsilyl (TBDMS) ethers is the loss of the tert-butyl group (a neutral loss of 57 Da) to form a stable [M-57]⁺ ion, which is often the base peak. researchgate.net

Other likely fragmentations include the loss of a methyl radical ([M-15]⁺), the entire tert-butoxy (B1229062) group ([M-73]⁺), or cleavage of the vinyl group. nih.govscribd.commiamioh.edu Analysis of these fragments helps to piece together the structure of the parent molecule and identify unknown reaction products.

Table 3: Plausible Mass Spectrometric Fragments for Silane, (1,1-dimethylethoxy)ethenyldimethyl- (Molecular Weight: 172.34) This table shows theoretical fragmentation patterns. The relative intensities would depend on the ionization method and energy.

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Origin of Fragment (Neutral Loss) |

|---|---|---|

| 172 | [C₈H₁₈OSi]⁺ | Molecular Ion (M⁺) |

| 157 | [C₇H₁₅OSi]⁺ | Loss of methyl radical (•CH₃) |

| 115 | [C₄H₁₁OSi]⁺ | Loss of tert-butyl radical (•C(CH₃)₃) |

| 99 | [C₄H₇OSi]⁺ | Loss of tert-butoxy radical (•OC(CH₃)₃) |

| 73 | [(CH₃)₂Si=O-H]⁺ | Fragment containing the dimethylsilyl group |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation |

X-ray Diffraction Analysis for Solid-State Structural Confirmations

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for crystalline compounds. researchgate.net If "Silane, (1,1-dimethylethoxy)ethenyldimethyl-" or a solid derivative can be crystallized, XRD analysis can unambiguously determine its three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. bme.huacs.orgresearchgate.net

This technique is the gold standard for confirming stereochemistry and resolving any structural ambiguities that cannot be definitively solved by spectroscopic methods alone. For organosilicon compounds, XRD studies provide valuable data on the geometry around the silicon atom. nih.gov For example, a crystal structure of a related silyl enol ether revealed a distortion of the tetrahedral coordination around the silicon atom and a wider-than-usual Si-O-C angle, which was attributed to other interactions within the molecule. cdnsciencepub.comcdnsciencepub.com Such detailed information is crucial for understanding the steric and electronic properties of the compound.

Table 4: Typical Bond Lengths and Angles for Silyl Enol Ethers from X-ray Diffraction Data These values are representative and are based on data from analogous structures in the literature. cdnsciencepub.comcdnsciencepub.com Actual values for the title compound would require experimental determination.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Si-O Bond Length | 1.65 - 1.70 Å | Indicates the strength of the silicon-oxygen bond. |

| Si-C Bond Length | 1.84 - 1.88 Å | Reflects the covalent bond between silicon and carbon. |

| C=C Bond Length | 1.32 - 1.35 Å | Confirms the presence and nature of the double bond. |

| C-O Bond Length | 1.35 - 1.40 Å | Characterizes the single bond of the enol ether. |

| Si-O-C Bond Angle | 125° - 145° | Can indicate steric strain or electronic effects. |

| O-Si-C Bond Angle | 105° - 112° | Describes the geometry around the silicon atom. |

Applications of Silane, (1,1-dimethylethoxy)ethenyldimethyl- in Advanced Materials Science and Chemical Synthesis

Therefore, it is not possible to provide a thorough, evidence-based article that strictly adheres to the requested outline without resorting to speculation based on the general behavior of related compounds. Such an approach would not meet the required standards of scientific accuracy and specificity.

The general principles governing the functionality of similar molecules are well-established:

The ethenyl (vinyl) group serves as a reactive site for polymerization, typically via free-radical or transition-metal-catalyzed processes, allowing for its incorporation into polymer chains.

The alkoxy group , in this case, (1,1-dimethylethoxy) or tert-butoxy, can undergo hydrolysis to form a reactive silanol (B1196071) group (-Si-OH). This silanol can then condense with hydroxyl groups on inorganic surfaces (like glass, metal oxides) to form stable Si-O-Substrate bonds, or with other silanol groups to form a crosslinked siloxane network (Si-O-Si).

The dimethyl substitution on the silicon atom influences the steric hindrance and the reactivity of the silane.

While one could hypothesize how Silane, (1,1-dimethylethoxy)ethenyldimethyl- would function based on these principles, providing detailed research findings, data tables, and specific mechanisms as requested is not feasible due to the absence of dedicated studies on this particular compound. Further research and publication would be necessary to populate the specific subsections of the proposed article with scientifically validated information.

Applications in Advanced Materials Science and Chemical Synthesis

Catalysis and Reagent Development

The utility of Silane (B1218182), (1,1-dimethylethoxy)ethenyldimethyl- extends to the realm of catalysis, where it can function as both a ligand and a reagent, influencing the outcome of catalytic cycles. Furthermore, its structure provides a scaffold for the development of novel functionalized silane catalysts.

Silanes as Ligands or Reagents in Catalytic Cycles

While direct and extensive research on Silane, (1,1-dimethylethoxy)ethenyldimethyl- as a primary ligand in major catalytic systems is not widely documented, the principles of organosilicon chemistry suggest its potential role. The silicon center and the associated organic moieties can influence the electronic and steric environment of a metal catalyst, thereby modulating its activity and selectivity.

The general mechanism for such palladium-catalyzed cross-coupling reactions involves a series of steps including oxidative addition, transmetalation, and reductive elimination. The specific role of the silane reagent is prominent during the transmetalation step.

| Catalytic Cycle Step | Description |

| Oxidative Addition | The palladium(0) catalyst reacts with an organic halide (R-X) to form a palladium(II) intermediate. |

| Transmetalation | The organic group from the organosilane is transferred to the palladium(II) center, displacing the halide. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product. |

Development of Functionalized Silane Catalysts

The development of functionalized silane catalysts is an active area of research. While specific examples detailing the use of Silane, (1,1-dimethylethoxy)ethenyldimethyl- as a direct precursor for such catalysts are limited in readily available literature, its structure lends itself to modification. The vinyl group can serve as a handle for further functionalization, allowing for the attachment of catalytically active moieties. This approach can lead to the creation of hybrid catalysts that combine the properties of the silane with the catalytic activity of other functional groups.

Strategic Building Block in Complex Molecule Synthesis

The precise architecture of Silane, (1,1-dimethylethoxy)ethenyldimethyl- makes it a valuable building block in the synthesis of complex organic molecules, including stereodefined alkenes, polyenes, and silicon-containing moieties with potential applications in pharmaceuticals and agrochemicals.

Precursors for Stereodefined Alkenes and Polyenes

The synthesis of stereodefined alkenes, where the geometry around the double bond is precisely controlled, is a significant challenge in organic chemistry. Silyl (B83357) enol ethers, which share structural similarities with Silane, (1,1-dimethylethoxy)ethenyldimethyl-, are well-established precursors for the stereoselective synthesis of alkenes. wikipedia.orgresearchgate.netnih.gov The vinylsilane moiety within this compound can be strategically employed in reactions that lead to the formation of alkenes with specific E/Z configurations.

The enol ether synthesis of polyenes is a powerful method for constructing molecules with multiple conjugated double bonds. scispace.com While direct application of Silane, (1,1-dimethylethoxy)ethenyldimethyl- in this specific context is not extensively documented, its vinyl ether-like structure suggests its potential as a synthon in the iterative construction of polyene chains.

| Reaction Type | Role of Silane, (1,1-dimethylethoxy)ethenyldimethyl- (Potential) | Outcome |

| Palladium-Catalyzed Cross-Coupling | Vinyl group donor | Stereodefined alkenes |

| Silyl-Heck Reaction | Substrate for silylation | Functionalized vinyl silanes |

| Enol Ether Condensations | C2 building block | Elongated polyene chains |

Silicon-Containing Moieties in Pharmaceutical and Agrochemical Synthesis

The incorporation of silicon into biologically active molecules is a growing strategy in medicinal and agricultural chemistry. Silicon-containing compounds can exhibit improved metabolic stability, enhanced lipophilicity, and altered binding affinities compared to their carbon-based counterparts.

While specific examples of pharmaceuticals or agrochemicals directly synthesized from Silane, (1,1-dimethylethoxy)ethenyldimethyl- are not prevalent in the public domain, its role as a versatile building block suggests its potential in this area. The ability to introduce a dimethylsilyl group along with a masked vinyl functionality provides a synthetic handle for constructing more complex silicon-containing scaffolds.

The development of new synthetic methodologies is crucial for advancing the field of agrochemicals. nih.gov The unique reactivity of organosilicon compounds like Silane, (1,1-dimethylethoxy)ethenyldimethyl- can be harnessed to create novel molecular architectures for potential use as pesticides or herbicides. The strategic incorporation of the silicon moiety can lead to compounds with improved efficacy and environmental profiles.

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations of Interfacial Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. For a molecule like Silane (B1218182), (1,1-dimethylethoxy)ethenyldimethyl-, which has properties relevant to surface modification and polymer science, MD simulations could provide critical insights into its behavior at interfaces. Such studies would typically investigate:

Adsorption on Surfaces: Simulating the interaction of the silane with surfaces such as silica (B1680970), metal oxides, or polymers to understand the mechanisms of adhesion and surface functionalization.

Self-Assembly and Aggregation: Modeling the behavior of multiple silane molecules in a solvent or in bulk to predict how they might aggregate or form layers.

Interaction with Solvents: Understanding how the molecule orients itself and interacts with different solvents, which is crucial for formulation and processing.

Currently, there are no published MD simulation studies focused specifically on the interfacial interactions of Silane, (1,1-dimethylethoxy)ethenyldimethyl-. Research in this area tends to focus on more common silane coupling agents or peptides at interfaces nih.gov.

Mechanistic Predictions and Transition State Analysis

Computational chemistry is frequently used to elucidate complex reaction mechanisms by identifying intermediates and calculating the structures and energies of transition states. For reactions involving the vinyl and tert-butoxy (B1229062) groups of Silane, (1,1-dimethylethoxy)ethenyldimethyl-, this type of analysis would be highly valuable. Potential areas of study include:

Hydrosilylation: Determining the step-by-step mechanism and energy profile for the addition of a Si-H bond across the vinyl group.

Hydrolysis and Condensation: Analyzing the transition states for the hydrolysis of the tert-butoxy group and subsequent condensation to form siloxane bonds.

Radical Polymerization: Modeling the initiation, propagation, and termination steps of the polymerization of the vinyl group.

No specific mechanistic predictions or transition state analyses for reactions involving Silane, (1,1-dimethylethoxy)ethenyldimethyl- are available in the public research domain.

Structure-Reactivity Relationships from Computational Models

By systematically modifying the structure of a molecule in silico and calculating its properties, computational models can establish quantitative structure-activity relationships (QSAR) or more general structure-reactivity relationships. These models help in designing new molecules with tailored properties. For this silane, computational studies could explore:

Effect of Substituents: Replacing the methyl or tert-butoxy groups with other functional groups to see how this impacts the reactivity of the vinyl group or the stability of the molecule.

Correlation of Electronic Properties with Reactivity: Developing models that correlate calculated parameters (like orbital energies or partial charges) with experimentally observed reaction rates.

There are no dedicated computational studies in the literature that establish structure-reactivity relationships for Silane, (1,1-dimethylethoxy)ethenyldimethyl-.

Conclusion and Future Research Perspectives

Emerging Trends in Silane (B1218182), (1,1-dimethylethoxy)ethenyldimethyl- Chemistry

The field of organosilicon chemistry is rapidly evolving, with several key trends shaping its future trajectory. These trends point toward a promising future for specialized molecules like Silane, (1,1-dimethylethoxy)ethenyldimethyl-.

One of the most significant emerging trends is the increasing focus on sustainable and degradable materials . Organosilicon compounds, particularly those containing hydrolyzable Si-O bonds like the silyl (B83357) ether in the target molecule, are being explored for creating environmentally benign polymers and materials. cfsilicones.com The tert-butoxy (B1229062) group offers a specific rate of hydrolysis, which could be exploited to design materials with programmed degradation profiles, finding use in transient electronics or biodegradable plastics.

Another key trend is the expansion of organosilicon compounds into biomedical applications and nanotechnology . cfsilicones.comiust.ac.ir The biocompatibility of certain silicon-based materials opens doors for their use in drug delivery systems and medical implants. cfsilicones.comnih.gov The vinyl group on Silane, (1,1-dimethylethoxy)ethenyldimethyl- can serve as a handle for polymerization or for grafting onto surfaces, while the silyl ether linkage could be designed for acid-triggered degradation in specific biological environments like tumor tissues or lysosomes. nih.gov

Finally, there is a growing emphasis on green chemistry in the synthesis and application of organosilicon compounds. cfsilicones.com This involves developing more efficient, atom-economical catalytic methods and reducing waste. bohrium.com Future research on Silane, (1,1-dimethylethoxy)ethenyldimethyl- will likely focus on catalytic synthetic routes that avoid stoichiometric reagents and explore its utility in environmentally friendly coatings, adhesives, and sealants. iust.ac.irnbinno.com

Interdisciplinary Research Opportunities

The distinct functionalities of Silane, (1,1-dimethylethoxy)ethenyldimethyl- create a fertile ground for interdisciplinary research, bridging organic chemistry with materials science, medicine, and catalysis.

In materials science , this compound could serve as a versatile cross-linking agent or monomer. nbinno.com The vinyl group can participate in polymerization reactions, while the silyl ether can be hydrolyzed to form siloxane (Si-O-Si) networks. This dual-curing capability could be used to create interpenetrating polymer networks (IPNs) with tunable mechanical, thermal, and adhesive properties. scispace.com Its application as a coupling agent to improve the interface between organic polymers and inorganic fillers is another promising avenue. wikipedia.org

| Potential Interdisciplinary Field | Role of Vinyl Group | Role of Silyl Ether Group | Potential Application |

| Materials Science | Polymerization, Grafting | Hydrolytic cross-linking, Adhesion promotion | Smart coatings, IPNs, Hybrid organic-inorganic composites nbinno.comscispace.com |

| Biomedical Engineering | Bioconjugation, Surface modification | pH-sensitive cleavage, Controlled release | Drug delivery vehicles, Degradable medical devices, Bio-adhesives nih.gov |

| Catalysis | Substrate for hydrosilylation, Cross-coupling reactions | Protecting group, Modulator of catalyst solubility | Synthesis of complex molecules, Development of recyclable catalysts researchgate.netresearchgate.net |

| Electronics | Dielectric film formation | Precursor for silica (B1680970) deposition | Insulators and encapsulants in semiconductor devices iust.ac.ir |

In the biomedical field , the molecule's potential for creating acid-sensitive biomaterials is particularly noteworthy. nih.gov Silyl ethers are known to hydrolyze at different rates depending on the steric bulk of the substituents on the silicon atom. nih.govresearchgate.net The tert-butoxy group provides significant steric hindrance, leading to enhanced stability. organic-chemistry.org This property can be engineered to design drug delivery systems that release their payload in the acidic environments of diseased tissues or specific cellular compartments. nih.gov

From a synthetic chemistry and catalysis perspective, the compound is a valuable building block. Vinylsilanes are important intermediates in organic synthesis, participating in reactions like Hiyama cross-coupling to form new carbon-carbon bonds with high stereoselectivity. researchgate.netchemtube3d.com The silyl ether portion can act as a protecting group for a hydroxyl function, which can be removed under specific conditions, adding to the molecule's synthetic utility. researchgate.net

Challenges and Innovations in Synthesis and Application

While the potential of Silane, (1,1-dimethylethoxy)ethenyldimethyl- is clear, its widespread adoption hinges on overcoming certain challenges in its synthesis and application, many of which are being addressed by ongoing innovation.

A primary challenge in the synthesis of functionalized vinylsilanes is achieving high regio- and stereoselectivity. researchgate.net Traditional methods like the hydrosilylation of alkynes can sometimes yield mixtures of isomers. wikipedia.orgresearchgate.net Innovations in this area are focused on the development of novel catalytic systems:

Transition-metal catalysis : Catalysts based on rhodium, nickel, and palladium have shown great promise in controlling the selectivity of vinylsilane synthesis. researchgate.netnih.gov The silyl-Heck reaction, for instance, has emerged as a powerful method for preparing vinyl silyl ethers from aryl-substituted alkenes with excellent control over geometry. nih.govorganic-chemistry.org

Metal-free synthesis : To align with green chemistry principles, metal-free methods are being developed. For example, the dehydrogenative silylation of enamides offers a route to functionalized vinylsilanes without the need for a metal catalyst. nih.gov

In terms of application , a key challenge is the precise tuning of the material's properties for specific uses. For example, in degradable polymers, controlling the rate of hydrolysis of the silyl ether bond is crucial. nih.gov Innovation here lies in the rational design of the silane's molecular architecture. By modifying the substituents on the silicon atom, the stability and reactivity of the silyl ether can be finely adjusted. nih.gov This allows for the creation of a library of similar compounds with a wide range of degradation profiles, suitable for everything from rapid-release drug delivery to long-term resorbable surgical implants.

Another challenge is ensuring strong and durable adhesion when used as a coupling agent or in coatings. scispace.com Innovations focus on understanding the chemistry at the organic-inorganic interface and optimizing the hydrolysis and condensation reactions of the alkoxy groups at the substrate surface to form robust covalent bonds. scispace.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing Silane, (1,1-dimethylethoxy)ethenyldimethyl-?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or hydrosilylation reactions. For example, tert-butoxy groups are often introduced using tert-butyl alcohol derivatives under anhydrous conditions. Protecting group chemistry (e.g., tert-butoxycarbonyl, as seen in N-[(1,1-dimethylethoxy)carbonyl] derivatives) can stabilize reactive intermediates during synthesis . Mass spectral data (e.g., EPA/NIH Database entries for similar tert-butoxy silanes) should guide purity assessment .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : The tert-butoxy group (δ ~1.2 ppm for C(CH₃)₃) and dimethylsilane protons (δ ~0.1–0.3 ppm) are diagnostic. Compare with EPA/NIH spectral data for analogous compounds like cyclohexene derivatives with tert-butoxy groups .

- Mass Spectrometry : Use high-resolution MS to confirm the molecular ion (e.g., C₇H₁₈OSi: [M]⁺ at m/z 146) and fragmentation patterns (e.g., loss of tert-butoxy fragment) .

Q. What are the key solubility and stability considerations for handling this silane in laboratory settings?

- Methodological Answer : Tert-butoxy silanes are typically lipophilic and require anhydrous conditions due to hydrolytic sensitivity. Solubility in non-polar solvents (e.g., hexane, toluene) is preferred for reactions. Stability studies should monitor decomposition via GC-MS or TLC under varying temperatures .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or MS) from impurities or isomers be resolved?

- Methodological Answer : Contradictions may arise from steric isomers or residual solvents. For example, cyclohexene derivatives with tert-butoxy groups exhibit distinct splitting patterns in ¹H NMR . Advanced techniques include:

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- GC-MS with isotopic labeling to trace fragment origins .

- Crystallography : Compare with X-ray data for structurally similar compounds (e.g., triclinic crystal systems in tert-butoxycarbonyl derivatives ).

Q. What reaction mechanisms explain the steric hindrance of the tert-butoxy group in functionalization reactions?

- Methodological Answer : The bulky tert-butoxy group imposes steric constraints, favoring specific regioselectivity. Computational modeling (DFT or MD simulations) can predict transition states. For example, tert-butyl ethers in cyclopropane derivatives show restricted rotation barriers . Experimental validation via kinetic studies (e.g., Arrhenius plots) under varying temperatures is recommended.

Q. How can researchers optimize catalytic systems for selective functionalization of the ethenyl group?

- Methodological Answer : Transition-metal catalysts (e.g., Pd, Pt) or Lewis acids (e.g., B(C₆F₅)₃) may enhance selectivity. Monitor reaction progress using in-situ IR or Raman spectroscopy to track ethenyl group conversion. Compare with tert-butoxy-protected intermediates in peptide synthesis, where steric shielding directs reactivity .

Data-Driven Research Considerations

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in synthesis?

- Methodological Answer : Use multivariate analysis (e.g., PCA) to correlate reaction parameters (temperature, catalyst loading) with product yield/purity. Reference EPA/NIH spectral libraries to establish baseline reproducibility .

Q. How can computational models predict the reactivity of Silane, (1,1-dimethylethoxy)ethenyldimethyl- in novel reactions?

- Methodological Answer : Molecular dynamics (MD) and density functional theory (DFT) simulations can map electronic and steric effects. For example, simulate the electrophilicity of the ethenyl group in hydrosilylation reactions. Validate predictions with experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.